
CGP7930
概要
準備方法
合成経路と反応条件: CGP 7930の合成は、2,6-ジ-tert-ブチルフェノールと3-クロロ-2,2-ジメチルプロパノールの反応を、炭酸カリウムなどの塩基の存在下で行うことから始まります。 反応は一般的に、ジメチルホルムアミドのような有機溶媒中で高温で行われ、目的生成物の形成が促進されます .
工業生産方法: CGP 7930の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることにあります。 これには、反応条件の最適化、工業グレードの試薬の使用、および大量の化合物を製造するための大型反応器の使用が含まれます。
化学反応の分析
反応の種類: CGP 7930は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ケトンまたはアルデヒド誘導体を形成するように酸化される可能性があります。
還元: 化合物は、ヒドロキシル基を除去して炭化水素を形成するように還元される可能性があります。
置換: tert-ブチル基は、適切な条件下で他のアルキルまたはアリール基と置換される可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 無水条件下で水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用します。
置換: ハロゲン化アルキルまたはハロゲン化アリールなどの試薬を、水素化ナトリウムなどの強塩基の存在下で使用します。
主要な生成物:
酸化: ケトンまたはアルデヒド誘導体の形成。
還元: 炭化水素誘導体の形成。
置換: アルキルまたはアリール置換誘導体の形成。
4. 科学研究への応用
CGP 7930は、以下を含む幅広い科学研究への応用があります。
化学: ガンマ-アミノ酪酸B型受容体のモジュレーションを研究するためのツールとして使用されます。
生物学: 神経細胞のシグナル伝達とシナプス伝達に対する影響について調査されています。
医学: 抗不安効果の可能性と、アルコールやコカインなどの中毒性物質の自己投与を減らす能力について検討されています
産業: ガンマ-アミノ酪酸B型受容体を標的とした新しい治療薬の開発における潜在的な用途。
科学的研究の応用
Treatment of Anxiety Disorders
Research indicates that CGP7930 may serve as a potential anxiolytic agent. In rodent models, the compound has demonstrated the ability to reduce anxiety-like behaviors without causing sedation or other adverse effects typically associated with anxiolytics .
Substance Use Disorders
This compound has been shown to reduce self-administration of substances such as alcohol, nicotine, and cocaine in animal models. This suggests its potential utility in treating addiction by modulating the reward pathways influenced by GABA B receptors .
Appetite Regulation
In studies involving non-deprived rats, this compound was found to increase food intake and potentiate the hyperphagic effects of baclofen. This indicates a possible application in appetite regulation and treatment of eating disorders .
Case Studies
Limitations and Future Directions
Despite promising findings, this compound's full pharmacological profile remains under investigation. Its effects on different receptor subtypes have raised questions about specificity; it does not exhibit clear selectivity for GABA B receptors over GABA A receptors . Future research should focus on:
- Establishing the long-term safety profile of this compound.
- Exploring its efficacy across diverse populations with varying neuropsychiatric conditions.
- Investigating potential drug interactions, particularly with other substances that affect GABAergic signaling.
作用機序
CGP 7930は、ガンマ-アミノ酪酸B型受容体の正の協同的モジュレーターとして機能します。 アゴニスト結合部位とは異なる部位に結合し、受容体のガンマ-アミノ酪酸に対する応答を強化します。 このモジュレーションは、ガンマ-アミノ酪酸の効力と効果を高め、中枢神経系での抑制性シグナル伝達を強化します。 CGP 7930は、内向き整流性カリウムチャネルもブロックし、神経細胞の活動をさらに調節します .
類似化合物:
バクロフェン: 筋肉の痙縮の治療に臨床的に使用されるガンマ-アミノ酪酸B型受容体アゴニスト。
ガンマ-ヒドロキシ酪酸: 鎮静効果と麻酔効果を持つ別のガンマ-アミノ酪酸B型受容体アゴニスト。
CGP 13501: ガンマ-アミノ酪酸B型受容体に対する同様のモジュレーション効果を持つCGP 7930のアルデヒド類似体.
CGP 7930の独自性: CGP 7930は、ガンマ-アミノ酪酸B型受容体とガンマ-アミノ酪酸A型受容体の両方の正の協同的モジュレーターとして機能し、さらにカリウムチャネルをブロックする能力においてユニークです。 この多面的作用は、神経細胞のシグナル伝達と潜在的な治療用途の複雑なモジュレーションを研究するための貴重なツールとなります .
類似化合物との比較
Baclofen: A gamma-aminobutyric acid type B receptor agonist used clinically for muscle spasticity.
Gamma-hydroxybutyrate: Another gamma-aminobutyric acid type B receptor agonist with sedative and anesthetic properties.
CGP 13501: An aldehyde analog of CGP 7930 with similar modulatory effects on gamma-aminobutyric acid type B receptors.
Uniqueness of CGP 7930: CGP 7930 is unique in its ability to act as a positive allosteric modulator of both gamma-aminobutyric acid type B and gamma-aminobutyric acid type A receptors, as well as its ability to block potassium channels. This multifaceted action makes it a valuable tool for studying the complex modulation of neuronal signaling and its potential therapeutic applications .
生物活性
CGP7930, chemically known as 3,5-bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethyl-benzenepropanol, is recognized as a positive allosteric modulator of the GABA_B receptor. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various neurological and psychiatric disorders.
This compound enhances the activity of GABA_B receptors by increasing the potency and efficacy of GABA and baclofen, a well-known GABA_B agonist. The compound acts primarily on the GABA_B2 subunit, which is crucial for signal transduction but does not bind ligands directly. This modulation results in improved receptor activation and downstream signaling effects.
Key Findings:
- Potency Enhancement : this compound significantly increases the efficacy of GABA at both recombinant and native GABA_B receptors with EC50 values of approximately 4.60 μM and 5.37 μM respectively .
- Inhibition of Dopamine Neuron Activity : In rat midbrain slices, this compound potentiated baclofen's inhibitory effects on dopamine neuron activity, suggesting a role in modulating dopaminergic signaling pathways .
Biological Effects
The biological effects of this compound extend beyond receptor modulation. It has been shown to influence various physiological responses:
- Anxiolytic Effects : this compound exhibits anxiolytic properties in rodent models without significant side effects typically associated with direct GABA_B agonists like baclofen .
- Reduction of Substance Abuse : Studies indicate that this compound can reduce self-administration behaviors for substances like ethanol and nicotine in animal models, suggesting its potential utility in addiction treatment .
- Impact on Food Intake : Research has demonstrated that this compound can enhance food intake when administered alongside baclofen, indicating its role in appetite regulation .
Study 1: Modulation of Dopamine Neurons
A study published in Neuropharmacology investigated the modulation of dopamine neurons by this compound. The results showed that pre-treatment with this compound significantly enhanced the inhibitory effects of baclofen on spontaneous activity in ventral tegmental area (VTA) dopamine neurons. This suggests that positive allosteric modulation could be beneficial for conditions involving dopaminergic dysregulation .
Study 2: Anxiolytic-Like Activity
In a separate study examining the anxiolytic effects of this compound, it was found that administration led to reduced anxiety-like behaviors in rodents without causing sedation or motor impairment. This positions this compound as a promising candidate for treating anxiety disorders with fewer side effects compared to traditional treatments .
Comparative Data Table
Parameter | This compound | Baclofen |
---|---|---|
Mechanism | Positive allosteric modulator | Agonist |
EC50 (GABA_B receptor) | 4.60 μM (native) | 1.00 μM |
Anxiolytic Effect | Yes | Yes |
Substance Abuse Reduction | Yes | Limited |
Food Intake Influence | Increases with baclofen | Variable |
特性
IUPAC Name |
2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWJPQQFJNGUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407620 | |
Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57717-80-3 | |
Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-7930 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。